molecular formula C5H11NS B13353294 Tetrahydro-2H-thiopyran-2-amine

Tetrahydro-2H-thiopyran-2-amine

Cat. No.: B13353294
M. Wt: 117.22 g/mol
InChI Key: CXJOHMJOXLNSKY-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-2-amine is an organic compound with the molecular formula C5H11NS It is a heterocyclic amine containing a sulfur atom within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-2H-thiopyran-2-amine can be synthesized through the reaction of tetrahydro-2H-thiopyran with ammonia. This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The ammonia gas is bubbled through tetrahydro-2H-thiopyran, and the resulting product is purified through distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between tetrahydro-2H-thiopyran and ammonia, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-thiopyran-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Tetrahydro-2H-thiopyran-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-2H-thiopyran-2-amine involves its interaction with various molecular targets. The sulfur atom in the ring can participate in redox reactions, while the amine group can form hydrogen bonds and engage in nucleophilic attacks. These interactions make it a versatile compound in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-4-amine: Similar structure but contains an oxygen atom instead of sulfur.

    Tetrahydro-2H-thiopyran-4-amine: Similar structure with the amine group at a different position.

    2H-thiopyran: The parent compound without the amine group.

Uniqueness

Tetrahydro-2H-thiopyran-2-amine is unique due to the presence of both sulfur and an amine group within a six-membered ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

thian-2-amine

InChI

InChI=1S/C5H11NS/c6-5-3-1-2-4-7-5/h5H,1-4,6H2

InChI Key

CXJOHMJOXLNSKY-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)N

Origin of Product

United States

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